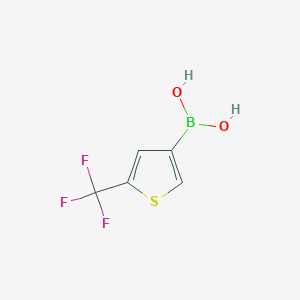

5-(Trifluoromethyl)thiophene-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(Trifluoromethyl)thiophene-3-boronic acid” is a type of organoboron compound . It is a valuable building block in organic synthesis . It is used in the synthesis of various compounds, including methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling, and primary amino acid derivatives with anticonvulsant activity .

Synthesis Analysis

The synthesis of “5-(Trifluoromethyl)thiophene-3-boronic acid” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of this compound . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular weight of “5-(Trifluoromethyl)thiophene-3-boronic acid” is 195.96 . Its IUPAC name is 5-(trifluoromethyl)-3-thienylboronic acid .Chemical Reactions Analysis

“5-(Trifluoromethyl)thiophene-3-boronic acid” is involved in various chemical reactions. For instance, it is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling, and primary amino acid derivatives with anticonvulsant activity .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of 5-(Trifluoromethyl)thiophene-3-boronic acid, focusing on various unique applications:

Chemical Synthesis

This compound is utilized as a reactant for functionalization via lithiation and reaction with electrophiles. It plays a role in selective rhodium-catalyzed conjugate addition reactions and is involved in the preparation of inhibitors of kinesin spindle protein (KSP), which are potential antitumor agents .

Pharmaceutical Research

In the pharmaceutical field, 5-(Trifluoromethyl)thiophene-3-boronic acid serves as an important raw material and intermediate. It is used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs .

Sensing Applications

Boronic acids, including this compound, have interactions with cis-diols which are leveraged in sensing applications. They are part of sensor molecules that improve selectivity towards specific analytes .

Suzuki–Miyaura Coupling

This compound is selected for Suzuki–Miyaura coupling reactions due to its ability to facilitate transmetalation processes, which are crucial for the synthesis of various organic compounds .

Neutron Capture Therapy

Boronic acids and their esters, such as 5-(Trifluoromethyl)thiophene-3-boronic acid, are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mécanisme D'action

Target of Action

5-(Trifluoromethyl)thiophene-3-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound is involved, is a key step in many synthetic pathways . This reaction can be used to create a wide variety of complex organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable and readily prepared . They are also generally environmentally benign . These properties suggest that the compound may have good bioavailability, but more research is needed to confirm this.

Result of Action

The primary result of the action of 5-(Trifluoromethyl)thiophene-3-boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects of these compounds would depend on their particular structures and properties .

Action Environment

The efficacy and stability of 5-(Trifluoromethyl)thiophene-3-boronic acid can be influenced by various environmental factors. For example, the compound is sensitive to hydrolysis under mild acidic or basic conditions . It can also undergo proteodeboronation, oxidation, and nucleophilic attack . The use of organotrifluoroborate salts can suppress these side reactions . The slow release rate of the active boronic acid from these salts contributes to the attenuation of these side-products .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[5-(trifluoromethyl)thiophen-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF3O2S/c7-5(8,9)4-1-3(2-12-4)6(10)11/h1-2,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYSWMNWCOLUIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)thiophene-3-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2920581.png)

![N-(2,5-dimethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2920591.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2920593.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2920594.png)